molecular formula C8H18F2Si B14746374 Difluorobis(2-methylpropyl)silane CAS No. 406-66-6

Difluorobis(2-methylpropyl)silane

Cat. No.: B14746374
CAS No.: 406-66-6
M. Wt: 180.31 g/mol
InChI Key: JBFWEIYRGONWCM-UHFFFAOYSA-N
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Description

This molecule features a central silicon atom bonded to two fluorine atoms and two 2-methylpropyl (isobutyl) groups. Its structure combines the steric bulk of branched alkyl groups with the electronegativity of fluorine, influencing its reactivity, thermal stability, and applications in materials science and surface chemistry.

Applications may include use as a coupling agent, surface modifier, or precursor for fluorinated materials, though specific uses require further research.

Properties

CAS No.

406-66-6

Molecular Formula

C8H18F2Si

Molecular Weight

180.31 g/mol

IUPAC Name

difluoro-bis(2-methylpropyl)silane

InChI

InChI=1S/C8H18F2Si/c1-7(2)5-11(9,10)6-8(3)4/h7-8H,5-6H2,1-4H3

InChI Key

JBFWEIYRGONWCM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C[Si](CC(C)C)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of difluorobis(2-methylpropyl)silane typically involves the reaction of 2-methylpropylsilane with a fluorinating agent. One common method is the reaction of 2-methylpropylsilane with hydrogen fluoride (HF) in the presence of a catalyst. The reaction conditions usually require a controlled temperature and pressure to ensure the selective formation of the difluorinated product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced fluorinating agents and catalysts can further optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Difluorobis(2-methylpropyl)silane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Difluorobis(2-methylpropyl)silane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of difluorobis(2-methylpropyl)silane involves its interaction with various molecular targets. The silicon-fluorine bonds in the compound are highly reactive, allowing it to participate in a range of chemical reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, making it a versatile reagent in synthetic chemistry .

Comparison with Similar Compounds

Methyl-bis(2-methylpropyl)silane

  • Structure : $ \text{Si(CH}3\text{)(CH}2\text{C(CH}3\text{)}2\text{)}_2 $
  • Key Differences : Replaces fluorine atoms with a methyl group, reducing electronegativity and polarity.
  • Properties :
    • Lower thermal stability due to absence of fluorine.
    • Higher hydrophobicity but weaker resistance to oxidative environments.

Table 1: Structural Comparison

Compound Substituents Molecular Weight (g/mol) Key Properties
Difluorobis(2-methylpropyl)silane 2 F, 2 isobutyl ~206.3* High polarity, thermal stability
Methyl-bis(2-methylpropyl)silane 1 CH$_3$, 2 isobutyl ~186.4* Hydrophobic, lower reactivity

*Calculated based on standard atomic weights.

Trimethoxy(pentafluorophenyl)silane (TPFS)

  • Structure : $ \text{Si(OCH}3\text{)}3\text{(C}6\text{F}5\text{)} $
  • Key Differences : Aromatic fluorinated group vs. aliphatic isobutyl; methoxy groups enhance hydrolytic reactivity.
  • Properties :
    • Superior electron-withdrawing capacity due to pentafluorophenyl group.
    • Used in high-performance electrolytes (e.g., sodium-sulfur batteries) to stabilize interfaces .
  • Comparison: this compound lacks the aromatic system of TPFS, limiting its use in conductive applications but offering better compatibility with non-polar matrices.

Functional Comparison with Silane Coupling Agents

Amino- and Epoxy-Functional Silanes (KH550, KH560)

  • Examples: KH560 (γ-glycidoxypropyltrimethoxysilane): Contains epoxy groups for covalent bonding with polymers like PLA. KH550 (γ-aminopropyltriethoxysilane): Amino groups enable strong interfacial adhesion in composites.
  • Performance: KH560 improves mechanical properties in PLA composites (e.g., 4 wt% KH560 enhances tensile strength by ~20%) . this compound’s non-polar structure may reduce compatibility with polar matrices like PLA but could excel in fluoropolymer blends.

Table 2: Application-Specific Comparison

Compound Functional Group Optimal Use Case Limitations
This compound Fluorine Fluorinated coatings, electrolytes Limited adhesion to polar substrates
KH560 Epoxy PLA composites Requires hydrolytic activation
Vinyl silane Vinyl Antibacterial fabrics Lower washing fastness

Alkyl vs. Vinyl Silanes in Fabric Treatment

  • Alkyl silanes (e.g., ): Provide moderate antibacterial properties but lower washing fastness.
  • Vinyl silanes : Offer stronger bactericidal effects post-washing due to reactive double bonds .

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